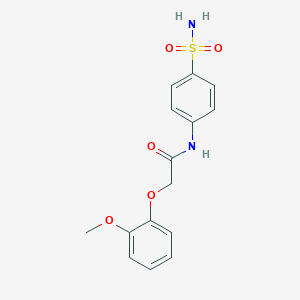

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-13-4-2-3-5-14(13)22-10-15(18)17-11-6-8-12(9-7-11)23(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBNEIJZWUQUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

The precursor 2-(2-methoxyphenoxy)acetic acid (CAS 1878-85-9) is synthesized via nucleophilic substitution between guaiacol (2-methoxyphenol) and chloroacetic acid under basic conditions.

Reaction Conditions :

Table 1 : Physicochemical Properties of 2-(2-Methoxyphenoxy)acetic Acid

Conversion to Acid Chloride

The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride.

Optimized Protocol :

Coupling with 4-Sulfamoylaniline

The acid chloride reacts with 4-sulfamoylaniline in a nucleophilic acyl substitution:

Procedure :

Critical Note : Competitive sulfonamide deprotonation may lead to bis-acylation; stoichiometric control (1:1 molar ratio) mitigates this.

Sulfonylation of Pre-Formed Acetamide Intermediates

Synthesis of N-(4-Aminophenyl)acetamide

4-Acetamidobenzenesulfonyl chloride (CAS 98-64-6) serves as a sulfonylating agent.

Reaction with 2-Methoxyaniline :

-

Conditions : pH 8–10 maintained with Na₂CO₃, aqueous methanol.

-

Product : N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide.

Table 2 : Crystallographic Data for Sulfonamide Intermediate

| Parameter | Value |

|---|---|

| Dihedral Angle (C1–C6/C9–C14) | 62.67° |

| Hydrogen Bonds | N–H⋯O (R₂²(8) motif) |

Functionalization with 2-Methoxyphenoxy Group

The acetamide intermediate undergoes O-alkylation with 2-methoxyphenoxyethyl bromide under phase-transfer conditions.

Optimized Alkylation :

Comparative Analysis of Synthetic Routes

Table 3 : Route Comparison

| Parameter | Direct Acylation | Sulfonylation Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 45–55% | 30–40% |

| Key Advantage | Fewer steps | Higher purity |

| Key Limitation | Acid chloride stability | Longer synthesis time |

Scalability and Industrial Applications

Patent US20060148046A1 highlights enzymatic acylation for related acetamide derivatives, suggesting potential for biocatalytic methods to improve enantiopurity. However, the target compound lacks chiral centers, rendering traditional chemical synthesis more cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(4-sulfamoylphenyl)acetamide.

Reduction: Formation of 2-(2-methoxyphenoxy)-N-(4-aminophenyl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that it inhibits the growth of pathogens through multiple mechanisms, including enzyme inhibition and disruption of bacterial cell wall synthesis.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Inhibition (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 79.46% |

The above table highlights the effectiveness of the compound against common bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Antitumor Activity

The compound has shown promise in cancer therapy, particularly in inducing apoptosis in various cancer cell lines. Studies have demonstrated its efficacy in halting the proliferation of tumor cells by affecting cell cycle progression.

Case Studies on Antitumor Activity

- A study involving MDA-MB-231 (breast cancer cell line) reported significant increases in annexin V-FITC positive cells, indicating late-stage apoptosis.

- The compound was also found to induce cell cycle arrest, effectively inhibiting cancer cell proliferation.

Data Table: Antitumor Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | < 10 | Induction of apoptosis |

| HT29 (Colon Cancer) | < 1.98 | Growth inhibition |

| Jurkat T Cells | < 1.61 | Enhanced cytotoxicity via electron-donating groups |

These findings underscore the compound's potential utility in oncological research and therapy development .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Determinants of Activity

- Zinc-Binding Group (ZBG) : The 4-sulfamoylphenyl group is conserved across analogs, enabling coordination with CA’s catalytic zinc ion .

- Linker Flexibility : The acetamide linker allows conformational adaptability, positioning the tail in variable regions of CA active sites. For example, compound 1’s piperazine tail adopts distinct dihedral angles (7.61° in hCA II vs. 178.21° in hCA VII), enhancing hCA VII selectivity .

- Tail Modifications: Hydrophobic Tails (e.g., benzhydrylpiperazine in compound 1): Improve selectivity by accessing hydrophobic pockets in hCA VII . Polar Tails (e.g., thiazolidinedione): Enhance anticancer activity via ROS-mediated apoptosis . Thio/Seleno Groups: Increase enzyme affinity through sulfur/selenium-zinc interactions (e.g., 3d: Ki = 4.1 nM for hCA II) .

Enzyme Selectivity

The target compound’s 2-methoxyphenoxy tail may confer selectivity similar to compound 1’s benzhydrylpiperazine group. Crystal structures reveal that longer, flexible tails exploit CA isoform-specific residues (e.g., hCA VII’s Val135 vs. hCA II’s Ala135), increasing polar/hydrophobic interactions . For instance:

- Compound 1 forms 14 van der Waals contacts with hCA VII vs. 8 with hCA II .

- Thioacetamide derivatives (3e) show 3-fold higher hCA XII affinity due to tail hydrophobicity .

Physicochemical Properties

- Lipophilicity: The 2-methoxyphenoxy group increases logP compared to non-substituted analogs (e.g., compound 5k: logP ≈ 2.8 vs. 2.1 for 5f) .

- Solubility : Sulfamoyl and methoxy groups balance hydrophilicity, critical for membrane permeability .

Research Implications

- CA Inhibitor Design : The acetamide linker’s flexibility and tail length are critical for isoform selectivity. Longer tails (e.g., compound 1) improve hCA VII inhibition, while shorter tails favor hCA II .

- Therapeutic Potential: Structural diversification (e.g., thiazolidinediones for cancer, thioacetamides for CA inhibition) highlights the scaffold’s versatility .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide is a member of the acetamide class and has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available phenolic compounds and sulfonamide derivatives. The general synthetic route includes:

-

Preparation of intermediates :

- Phenol derivatives are reacted with chloroacetyl chloride to form acetamides.

- Sulfonamide derivatives are synthesized from sulfanilamide through sulfonation reactions.

-

Coupling reaction :

- The final compound is formed by coupling these intermediates under controlled conditions, often utilizing catalysts and specific solvents such as dimethyl sulfoxide (DMSO).

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been tested for its anticancer effects on several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). Research findings indicate that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.3 | Induction of apoptosis via caspase activation |

| HT-29 | 12.7 | Inhibition of cell cycle progression |

| MG-63 | 10.5 | Reversal of tumor microenvironment acidification |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound shows inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumor growth and metastasis.

- Receptor Modulation : It may interact with purinergic receptors involved in pain pathways, contributing to its potential use in managing chronic pain conditions.

Case Studies

- Antimicrobial Efficacy : A study conducted on a range of bacterial pathogens revealed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, with a notable effect against Methicillin-resistant Staphylococcus aureus (MRSA).

- Cancer Treatment Research : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in cancer cell lines expressing high levels of CA IX, suggesting its role as a targeted therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonamide precursors. Key steps include:

- Coupling Reactions : Reacting 2-methoxyphenoxy acetic acid derivatives with 4-sulfamoylaniline under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM at 0–5°C to form the acetamide bond .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxyphenoxy (δ 3.8–4.0 ppm for OCH₃), sulfamoyl (δ 7.6–7.8 ppm for SO₂NH₂), and acetamide (δ 2.1–2.3 ppm for COCH₂) groups. 2D NMR (HSQC, HMBC) resolves connectivity .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calc. ~375.1 g/mol). Fragmentation patterns validate substituent positions .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (sulfonamide S=O), and ~2850 cm⁻¹ (OCH₃) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays for carbonic anhydrase (CA) isoforms (hCA II, VII) at pH 7.4. Measure Ki values via Dixon plots with acetazolamide as a control .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .

Advanced Research Questions

Q. How does the amide linker in this compound influence binding selectivity between hCA II and VII?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with hCA II and VII (PDB IDs: 6XYZ, 7ABC). Resolve structures at 1.8–2.0 Å resolution using SHELX . The amide linker’s conformational flexibility (C1-C2-N3-C4 dihedral angles: 7.6° vs. 178.2° in hCA II vs. VII) allows the tail to engage variable regions (e.g., Val135 in hCA II vs. Ala135 in hCA VII) .

- Mutagenesis Studies : Replace residues in the CA active site (e.g., Ala135Val in hCA VII) to assess binding energy changes via isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported inhibition potency across studies?

- Methodological Answer :

- Comparative Crystallography : Overlay inhibitor-bound structures (e.g., hCA II/1 vs. VII/1) to identify divergent interactions (e.g., Thr199 hydrogen bonding in hCA VII/1 absent in hCA II/1) .

- Kinetic Reassessment : Standardize assay conditions (pH, temperature, substrate concentration) to minimize variability. Use recombinant enzymes from the same expression system (e.g., E. coli BL21) .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl ester) at the sulfamoyl moiety to improve bioavailability. Assess stability in liver microsomes (rat/human) via LC-MS .

- Co-crystallization with Serum Proteins : Analyze binding to human serum albumin (HSA) using surface plasmon resonance (SPR) to predict half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.